REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1C(=O)C[S:8][CH:7]1[CH3:12].[CH3:13]I.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl.[CH2:26]1[CH2:30][O:29]C[CH2:27]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:30](=[O:29])[C:26]([CH3:27])([CH3:13])[S:8][CH:7]1[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrCCCCN1C(SCC1=O)C
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at <-55° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below -55° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with 25% benzene/ether (3×125 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a liquid which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel yielding 5.07 g of a liquid
|
Type
|
DISTILLATION
|
Details
|
The liquid was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCN1C(SC(C1=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |